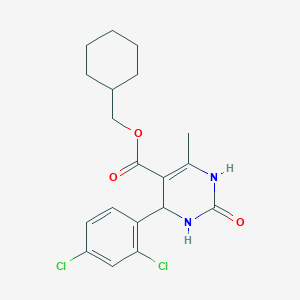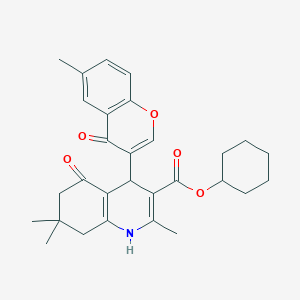![molecular formula C15H20BrNOS B4923911 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine, also known as BZPMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZPMT is a piperidine derivative that has a thioester group and a bromobenzyl group attached to its nitrogen and carbon atoms, respectively.
Wirkmechanismus
The mechanism of action of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine is not fully understood. However, it is believed that 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the central nervous system. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to enhance the activity of GABA-A and glycine receptors, which are known to play a role in the regulation of neuronal excitability and inhibition. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has also been shown to inhibit the activity of nicotinic acetylcholine receptors, which are involved in the modulation of cognitive function and memory.
Biochemical and Physiological Effects
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to exhibit various biochemical and physiological effects in animal models. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to increase the levels of GABA and glycine in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has also been shown to decrease the release of glutamate, which is a major excitatory neurotransmitter in the brain. In addition, 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has several advantages for lab experiments. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine is a small molecule that can be easily synthesized and modified to create new analogs with improved pharmacological properties. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has also been shown to exhibit high selectivity and affinity for its target receptors, which makes it a useful tool for studying the structure and function of these receptors. However, 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has some limitations for lab experiments. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has low solubility in water, which may limit its use in certain experiments. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine also has a short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine. One direction is to further investigate the mechanism of action of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine and its effects on various neurotransmitter systems. Another direction is to explore the potential therapeutic applications of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine in the treatment of neurological and psychiatric disorders. In addition, the development of new analogs of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine can be synthesized using a multistep reaction process. The first step involves the reaction between 3-bromobenzyl chloride and thiourea in the presence of a base to form 3-bromobenzylthiourea. The second step involves the reaction between 3-bromobenzylthiourea and 4-methylpiperidine-4-carboxylic acid in the presence of a coupling reagent to form 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine. The purity and yield of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and neuroscience. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has also been studied as a potential therapeutic agent for the treatment of neuropathic pain, epilepsy, and anxiety disorders. In addition, 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been used as a molecular probe to study the binding sites and mechanism of action of various neurotransmitter receptors such as GABA-A, glycine, and nicotinic acetylcholine receptors.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c1-12-5-7-17(8-6-12)15(18)11-19-10-13-3-2-4-14(16)9-13/h2-4,9,12H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKINFSUDVMOXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)


![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4923905.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4923922.png)
![N-{5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4923929.png)